molecular formula C21H27N3O5S B6493481 2-(2-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide CAS No. 897621-45-3

2-(2-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide

Cat. No. B6493481
CAS RN: 897621-45-3
M. Wt: 433.5 g/mol
InChI Key: PHELKFXNBRIBOK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely containing a piperazine ring based on the name. Piperazine rings are common in many pharmaceuticals and can have various therapeutic effects .

Scientific Research Applications

Dopamine D2/D3 Receptors Agonist

The compound has been studied for its structure-activity relationships with dopamine D2/D3 receptors . It has been found to exhibit high affinity and selectivity for D3 over D2 receptors . The functional assay results indicated partial to full agonist characteristics of test compounds .

Alpha1-Adrenergic Receptor Ligand

This compound has been identified as a potential ligand for alpha1-adrenergic receptors . It has been found to exhibit alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The results of in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion calculations (ADME) identified promising lead compounds .

Potential Treatment for Neurological Conditions

Alpha1-adrenergic receptors, which this compound targets, have been associated with numerous neurodegenerative and psychiatric conditions . Therefore, this compound could potentially be used in the treatment of these conditions .

Potential Treatment for Alzheimer’s Disease

Studies have shown a connection between Alzheimer’s disease (AD) and alpha1-adrenergic receptors . As this compound is a potential ligand for alpha1-adrenergic receptors, it could potentially be used in the treatment of AD .

Potential Treatment for Parkinson’s Disease

The compound has been studied for its potency in producing contralateral rotations in rats with unilateral lesion in the nigrostriatal region induced by neurotoxin 6-OHDA, a Parkinsonian animal model . The compound exhibited rotational activity that lasted beyond 12 h .

6. Potential Treatment for Hypertension and Other Cardiovascular Disorders Alpha1-adrenergic receptors, which this compound targets, play a major role in the contraction of the smooth muscles in blood vessels . Therefore, this compound could potentially be used in the treatment of hypertension and other cardiovascular disorders .

Future Directions

While the future directions for this specific compound are not clear from the resources I searched, research into piperazine derivatives is ongoing due to their potential therapeutic effects .

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, and causes changes in their activitySimilar compounds have shown to have an affinity for alpha1-adrenergic receptors in the range from 22 nm to 250 nm .

Biochemical Pathways

The compound’s interaction with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s action on these receptors could potentially influence the biochemical pathways related to these conditions.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-28-19-9-5-6-10-20(19)29-17-21(25)22-11-16-30(26,27)24-14-12-23(13-15-24)18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHELKFXNBRIBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide

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